ethyl N-(4-methylphenyl)sulfonyloxyethanimidate
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Overview
Description
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate, also known as ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S. It is characterized by the presence of an ethanimidate group linked to a 4-methylphenylsulfonyl group. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate typically involves the reaction of ethyl N-hydroxyethanimidate with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions. The reaction proceeds as follows:
Reactants: Ethyl N-hydroxyethanimidate and tosyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to accommodate higher volumes of reactants.
Continuous Stirring: Ensuring thorough mixing of reactants.
Temperature Control: Maintaining optimal reaction temperatures.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to yield the corresponding ethanimidic acid and 4-methylphenylsulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethanimidate derivative with an amine group .
Scientific Research Applications
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate can be compared with other similar compounds such as:
Ethyl N-(4-chlorophenyl)sulfonyloxyethanimidate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl N-(4-methoxyphenyl)sulfonyloxyethanimidate: Contains a methoxy group instead of a methyl group.
Ethyl N-(4-nitrophenyl)sulfonyloxyethanimidate: Features a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.
Properties
CAS No. |
52913-15-2 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl N-(4-methylphenyl)sulfonyloxyethanimidate |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
SKZAZOFQMZCYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C |
Origin of Product |
United States |
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